2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a heterocyclic compound characterized by its unique molecular structure and potential applications in various scientific fields. It has the molecular formula and a molecular weight of 167.16 g/mol. This compound is primarily noted for its structural features, which include a dioxino ring fused with a pyridine moiety, making it an interesting subject for research in organic chemistry and medicinal applications.
The synthesis of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol typically involves cyclization reactions between appropriate precursors. One common method includes reacting a pyridine derivative with a dioxane derivative under controlled conditions using suitable catalysts.
The molecular structure of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol can be represented with the following details:
InChI=1S/C8H9NO3/c10-5-6-1-2-9-8-7(6)11-3-4-12-8/h1-2,10H,3-5H2
OSGBHXFASGUEFJ-UHFFFAOYSA-N
The compound features a fused dioxin and pyridine ring system that contributes to its chemical reactivity and biological activity.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol participates in various chemical reactions:
Common reagents for these reactions include:
These reactions are typically conducted under controlled temperatures to minimize side reactions.
The mechanism of action for 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate various biological pathways:
Research is ongoing to elucidate the precise pathways and targets associated with this compound's therapeutic potential.
Relevant data include:
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol has several notable applications:
Recent studies suggest that derivatives of this compound may exhibit significant antimicrobial properties against various pathogens . These findings highlight its potential as a candidate for developing new disinfectants or therapeutic agents.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4